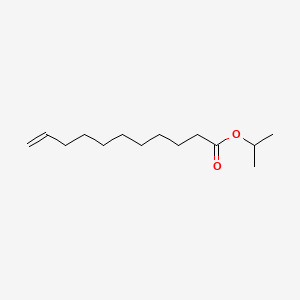
isopropyl undecylenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
isopropyl undecylenate, also known as isopropyl undec-10-enoate, is an organic compound with the molecular formula C14H26O2. It is an ester derived from 10-undecenoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .
化学反応の分析
Hydrolysis Reactions
Isopropyl undecylenate undergoes hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
(CH3)2CHOCO(CH2)8CH=CH2+H2OH+Undecylenic acid+Isopropyl alcohol
-
Applications: Regeneration of undecylenic acid for reuse in industrial processes.
Base-Catalyzed Hydrolysis (Saponification)
(CH3)2CHOCO(CH2)8CH=CH2+NaOH→Na+−OCO(CH2)8CH=CH2+(CH3)2CHOH
Thermal Decomposition
At elevated temperatures (>160°C), this compound may decompose via:
-
Decarboxylation: Release of CO~2~ and formation of alkenes.
-
Isopropyl Alcohol Elimination: Regeneration of undecylenic acid anhydrides .
Thermal Stability Data (Extrapolated):
| Decomposition Pathway | Temperature (°C) | Major Products |
|---|---|---|
| Ester Pyrolysis | 160–200 | Undecylenic acid, Propene |
| Oxidative Degradation | >200 | CO~2~, H~2~O, Short-chain aldehydes |
Functionalization via Double Bond
The C10–C11 double bond in the undecylenate chain enables addition reactions:
Hydrogenation
(CH3)2CHOCO(CH2)8CH=CH2+H2Pd/C(CH3)2CHOCO(CH2)10CH3
-
Application: Production of saturated esters for enhanced oxidative stability.
Epoxidation
(CH3)2CHOCO(CH2)8CH=CH2+H2O2HCOOHEpoxide derivative
Transesterification
This compound reacts with higher alcohols (e.g., methanol) to yield methyl undecylenate:
(CH3)2CHOCO(CH2)8CH=CH2+CH3OH⇌CH3OCO(CH2)8CH=CH2+(CH3)2CHOH
Biological and Industrial Relevance
科学的研究の応用
isopropyl undecylenate has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of bifunctional polymer precursors and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial activities.
Industry: Used in the production of flavors, fragrances, and as a chain stopper in polymerization reactions.
作用機序
The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
類似化合物との比較
- 10-Undecenoic acid methyl ester
- Undecylenic acid methyl ester
- Methyl 10-undecenoate
Comparison: isopropyl undecylenate is unique due to its specific ester linkage with isopropanol, which imparts distinct physical and chemical properties compared to its methyl ester counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
5459-98-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
propan-2-yl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3 |
InChIキー |
SJMKHCGKNIXLKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
正規SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
5459-98-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















